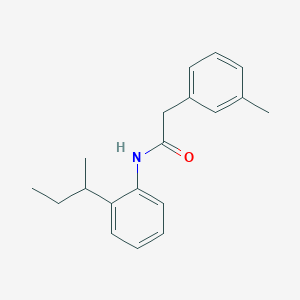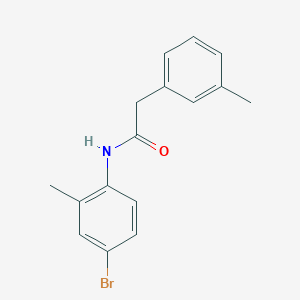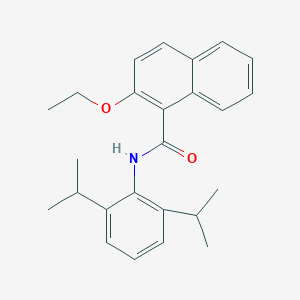
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide, commonly known as DIPNA, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of naphthamides and has been used in various studies due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of DIPNA is not fully understood, but it is believed to act by inhibiting specific enzymes involved in various biochemical pathways. For example, DIPNA has been shown to inhibit the activity of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. Furthermore, DIPNA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIPNA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, DIPNA has been shown to reduce the levels of cholesterol and triglycerides in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DIPNA has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. Furthermore, it has been shown to have low toxicity and is stable under various conditions. However, DIPNA also has some limitations. It is not water-soluble and can be difficult to dissolve in some solvents. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of DIPNA. One potential direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to understand its mechanism of action and to identify specific enzymes that it can inhibit. Furthermore, DIPNA has potential applications in the field of chromatography and as a fluorescent probe for the detection of metal ions. Therefore, future research can focus on optimizing its use in these applications.
Conclusion:
In conclusion, DIPNA is a chemical compound that has gained significant attention in scientific research. Its unique properties and potential applications have made it a subject of interest in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DIPNA have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
The synthesis of DIPNA involves the reaction of 2-ethoxy-1-naphthaldehyde with 2,6-diisopropylaniline in the presence of a base. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form DIPNA. This synthesis method has been optimized to produce high yields of DIPNA with high purity.
Wissenschaftliche Forschungsanwendungen
DIPNA has been used in various scientific research studies due to its potential applications in different fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. DIPNA has also been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. Furthermore, DIPNA has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and as a potential anti-inflammatory agent.
Eigenschaften
Produktname |
N-(2,6-diisopropylphenyl)-2-ethoxy-1-naphthamide |
|---|---|
Molekularformel |
C25H29NO2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H29NO2/c1-6-28-22-15-14-18-10-7-8-11-21(18)23(22)25(27)26-24-19(16(2)3)12-9-13-20(24)17(4)5/h7-17H,6H2,1-5H3,(H,26,27) |
InChI-Schlüssel |
FPNGOVSOALRSIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C=CC=C3C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



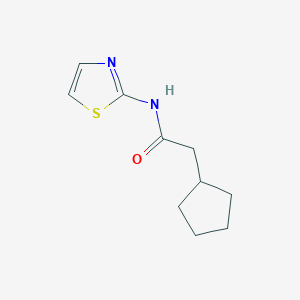
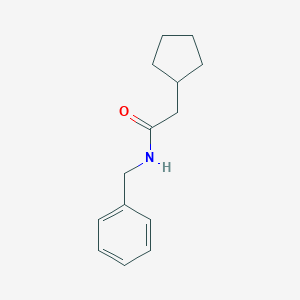
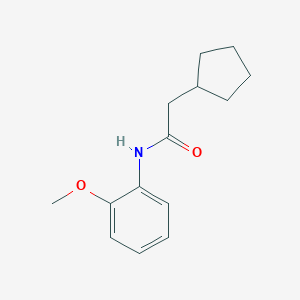
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)


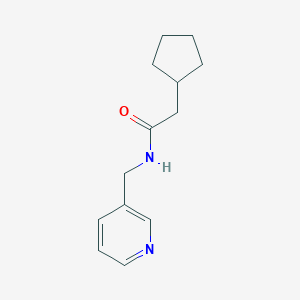
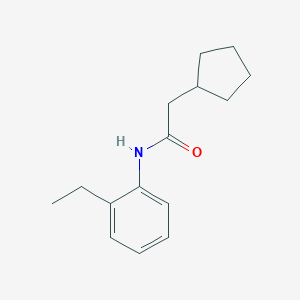
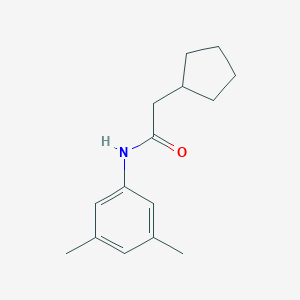
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
